![molecular formula C21H22N2O B2682538 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide CAS No. 1333546-69-2](/img/structure/B2682538.png)
2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide
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Overview
Description
The compound “2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide” is a complex organic molecule. It contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It contains an indole ring, a prop-2-yn-1-yl group, and an amide group . The exact 3D structure could not be found in the available resources.
Scientific Research Applications
Antibacterial and Antifungal Properties
2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide: derivatives have been synthesized and evaluated for their antimicrobial activities. Researchers found that these compounds exhibit potent antibacterial action against both Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (including Escherichia coli and Proteus vulgaris). Additionally, some derivatives demonstrated antifungal properties against Aspergillus niger and Candida albicans .
Potential Treatment for Alzheimer’s Disease
The 2,3-dihydro-1H-inden-1-one scaffold has shown promise in pharmacological studies. Specifically, novel derivatives of this compound were designed as dual inhibitors of phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE) for treating Alzheimer’s disease. These inhibitors aim to improve cognitive and memory function .
Neuroinflammation Modulation
Researchers have explored the potential of 2,3-dihydro-1H-inden-1-one-derived fluorinated chalcone scaffolds in modulating neuroinflammation. These compounds may hold promise for managing neurodegenerative conditions, including Alzheimer’s disease .
Anticancer Activity
While not directly related to the mentioned compound, it’s worth noting that other 2,3-dihydro-1H-inden-1-one derivatives have exhibited anticancer properties. These compounds could be further investigated for their potential in cancer therapy .
Anti-Inflammatory Effects
The presence of the 2,3-dihydro-1H-inden-1-one structure has been associated with anti-inflammatory activity. Researchers have explored its potential in mitigating inflammatory responses .
Antioxidant Properties
Although not specifically studied for the compound , the 2,3-dihydro-1H-inden-1-one scaffold has been linked to antioxidant effects. Antioxidants play a crucial role in protecting cells from oxidative damage .
Mechanism of Action
Mode of Action
The mode of action of 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide Given the complexity of this compound, it is possible that it influences multiple pathways, each with its own downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide are currently unknown. These properties will have a significant impact on the bioavailability of the compound, determining how much of the drug reaches its targets and how long it remains active in the body .
Result of Action
The molecular and cellular effects of 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide These effects will depend on the compound’s specific targets and the pathways they are involved in .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized by the body .
properties
IUPAC Name |
2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-3-15-23(20-14-13-17-9-7-8-12-19(17)20)16-21(24)22(2)18-10-5-4-6-11-18/h1,4-12,20H,13-16H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSYVOREFVGTQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN(CC#C)C2CCC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide |
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